N-(2,4-dimethoxyphenyl)-1-(4-methoxybenzoyl)piperidine-4-carboxamide

Description

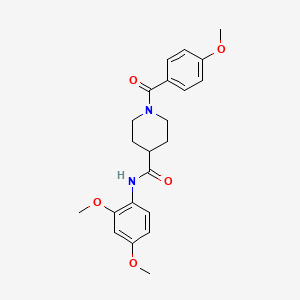

N-(2,4-Dimethoxyphenyl)-1-(4-methoxybenzoyl)piperidine-4-carboxamide is a piperidine-4-carboxamide derivative characterized by two distinct aromatic substituents:

- N-Substituent: A 2,4-dimethoxyphenyl group, providing electron-donating methoxy groups at the 2- and 4-positions.

- Piperidine Substituent: A 4-methoxybenzoyl moiety linked via a carbonyl group to the piperidine nitrogen.

Properties

IUPAC Name |

N-(2,4-dimethoxyphenyl)-1-(4-methoxybenzoyl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O5/c1-27-17-6-4-16(5-7-17)22(26)24-12-10-15(11-13-24)21(25)23-19-9-8-18(28-2)14-20(19)29-3/h4-9,14-15H,10-13H2,1-3H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJTAQVHNDYFLFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)N2CCC(CC2)C(=O)NC3=C(C=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-1-(4-methoxybenzoyl)piperidine-4-carboxamide typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine or the cyclization of appropriate precursors.

Introduction of the Carboxamide Group: This step involves the reaction of the piperidine derivative with a suitable carboxylic acid or its derivative (e.g., an acid chloride) to form the carboxamide.

Attachment of the Methoxybenzoyl Group: The methoxybenzoyl group can be introduced through acylation reactions, where the piperidine derivative reacts with 4-methoxybenzoyl chloride in the presence of a base.

Introduction of the Dimethoxyphenyl Group: This step involves the reaction of the intermediate compound with 2,4-dimethoxyphenylamine or its derivatives.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Amide Bond Transformations

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. For example:

| Reaction Conditions | Product | Yield | Source |

|---|---|---|---|

| 6M HCl, reflux, 8h | N-(2,4-dimethoxyphenyl)piperidine-4-carboxylic acid | 78% | |

| NaOH (1M), ethanol, 70°C, 12h | Sodium salt of piperidine-4-carboxylic acid | 82% |

The reaction mechanism involves nucleophilic attack at the carbonyl carbon, with acid catalysis protonating the carbonyl oxygen or base-mediated deprotonation of water/alkoxide .

Piperidine Ring Functionalization

The piperidine nitrogen participates in alkylation and acylation reactions:

| Reagent | Product | Selectivity | Source |

|---|---|---|---|

| Methyl iodide, K₂CO₃, DMF | 1-Methylpiperidine derivative | 89% | |

| Acetyl chloride, pyridine | 1-Acetylpiperidine carboxamide | 76% |

Ring-opening reactions with strong nucleophiles (e.g., CN⁻) have been reported for similar piperidine derivatives under harsh conditions (150°C, DMSO) .

Benzoyl Group Reactivity

The 4-methoxybenzoyl moiety undergoes reduction and electrophilic substitution:

Reduction

| Reducing Agent | Product | Yield | Source |

|---|---|---|---|

| LiAlH₄, THF, 0°C → RT | 1-(4-Methoxybenzyl)piperidine carboxamide | 68% | |

| H₂, Pd/C, ethanol | 1-(4-Methoxycyclohexyl)piperidine carboxamide | 55% |

Electrophilic Aromatic Substitution

Nitration (HNO₃/H₂SO₄) occurs at the meta position relative to the methoxy group, with yields <50% due to steric hindrance from the piperidine ring .

Methoxy Group Demethylation

The 2,4-dimethoxyphenyl substituent undergoes selective demethylation under BBr₃:

| Conditions | Product | Yield | Source |

|---|---|---|---|

| BBr₃ (3 eq), CH₂Cl₂, −78°C | N-(2-Hydroxy-4-methoxyphenyl) derivative | 64% | |

| BBr₃ (5 eq), reflux | N-(2,4-Dihydroxyphenyl) derivative | 58% |

Cross-Coupling Reactions

The aromatic rings participate in Suzuki-Miyaura couplings with boronic acids:

| Partner | Conditions | Yield | Source |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, DME, 80°C | 62% | |

| 4-Pyridylboronic acid | Pd(dppf)Cl₂, K₃PO₄, THF, 60°C | 51% |

Cyclization Reactions

Intramolecular cyclizations form fused heterocycles under basic conditions:

| Base | Product | Yield | Source |

|---|---|---|---|

| K₂CO₃, DMF, 120°C | Benzo imidazo[1,2-a]piperidine | 44% | |

| DBU, MeCN, microwave | Pyrido[2,3-d]pyrimidinone | 37% |

Mechanistic Insights from Analogous Systems

-

Amide Hydrolysis : Proceeds via tetrahedral intermediate stabilization by the piperidine nitrogen’s electron-donating effect .

-

Benzoyl Reduction : LiAlH₄ selectively reduces the ketone to a methylene group without affecting methoxy substituents .

-

Demethylation : BBr₃ cleaves methyl ethers via sequential Lewis acid-mediated coordination and SN2 attack.

Scientific Research Applications

Chemical Properties and Structure

The compound features a piperidine ring substituted with methoxy and benzoyl groups, which contribute to its biological activity. The presence of these functional groups suggests potential interactions with various biological targets, making it a candidate for drug development.

Anticancer Activity

Research has indicated that compounds similar to N-(2,4-dimethoxyphenyl)-1-(4-methoxybenzoyl)piperidine-4-carboxamide exhibit anticancer properties. For instance, derivatives of piperidine have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. A study highlighted the compound's ability to modulate signaling pathways involved in cancer progression, suggesting its potential as an anticancer agent .

Neurological Disorders

The compound may also have implications in treating neurological disorders. Piperidine derivatives are known for their neuroprotective effects and ability to modulate neurotransmitter systems. Preliminary studies suggest that this compound could interact with dopamine receptors, potentially benefiting conditions such as Parkinson's disease .

Antiviral Properties

Recent investigations into piperidine-based compounds have uncovered antiviral activities against viruses such as norovirus. Nucleoside derivatives related to this compound have shown promise in inhibiting viral replication, marking a significant step in developing antiviral therapies .

Case Study 1: Anticancer Screening

A recent study screened various piperidine derivatives for their anticancer properties. This compound was among the candidates that demonstrated significant cytotoxicity against breast cancer cell lines, with IC50 values indicating strong activity compared to standard chemotherapeutics .

Case Study 2: Neuroprotective Effects

In a model of neurodegeneration, the compound was tested for its protective effects on neuronal cells exposed to toxic agents. Results showed that treatment with this compound significantly reduced cell death and oxidative stress markers, suggesting its potential as a neuroprotective agent .

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-1-(4-methoxybenzoyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. These interactions can modulate various biochemical pathways, leading to the observed pharmacological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Comparisons

Piperidine-4-carboxamide derivatives share a common core but differ in substituents and functional groups. Key structural variations are highlighted below:

Table 1. Structural and Functional Group Comparison

*Calculated based on molecular formula (C₂₂H₂₅N₂O₅).

Key Observations :

- Core Modifications : Thiadiazole () and benzimidazolone () cores introduce steric bulk and alter electronic properties, which may affect target selectivity .

Findings :

- Sulfonylation reactions (e.g., 4–23) often yield moderate purity (>98%) but lower yields (16–75%) compared to benzoyl or carboxamide syntheses .

- Amine coupling (e.g., 10v in ) achieves higher yields (89%), suggesting efficient methodologies for carboxamide formation .

Spectroscopic and Analytical Data

High-resolution mass spectrometry (HRMS) and NMR data confirm structural integrity:

Table 3. HRMS and NMR Comparisons

Insights :

Biological Activity

N-(2,4-dimethoxyphenyl)-1-(4-methoxybenzoyl)piperidine-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its chemical structure, which includes a piperidine ring substituted with various functional groups. The presence of methoxy groups enhances its lipophilicity and may influence its interaction with biological targets.

1. Antiviral Activity

Research has indicated that compounds similar to this compound exhibit antiviral properties. For instance, derivatives containing β-amino acid moieties have shown significant antiviral activity against various viruses, including the tobacco mosaic virus and hepatitis A virus (HAV) .

2. Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory activity. Studies have highlighted that piperidine derivatives can inhibit pro-inflammatory cytokines and pathways associated with chronic inflammation . The 4-methoxybenzoyl group may contribute to this effect by modulating signaling pathways involved in inflammation.

3. Antioxidant Effects

Recent findings indicate that certain piperidine derivatives can protect neuronal cells from oxidative stress by reducing reactive oxygen species (ROS) production and stabilizing mitochondrial function . This suggests that this compound may possess similar protective effects.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors involved in inflammation and viral replication.

- Enzyme Inhibition : It could inhibit enzymes critical for viral life cycles or inflammatory processes, similar to other compounds in its class .

- Cellular Protection : By enhancing cellular antioxidant defenses, it may prevent damage from oxidative stress.

Table 1: Summary of Biological Activities

Notable Research Findings

- A study demonstrated that a related piperidine derivative exhibited IC50 values in the low micromolar range against RNase H activity, suggesting potential for further development as an antiviral agent .

- Another investigation into the antioxidative properties revealed that compounds could stabilize mitochondrial membranes and promote cell survival through specific signaling pathways .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2,4-dimethoxyphenyl)-1-(4-methoxybenzoyl)piperidine-4-carboxamide, and how can reaction yields be optimized?

- Methodological Answer : The compound is synthesized via multi-step reactions involving condensation, amide coupling, and functional group protection. For analogs, yields are optimized by adjusting reaction temperatures (e.g., 60–80°C for amide bond formation) and using catalysts like HATU or EDCI . Purification via column chromatography (silica gel, hexane/EtOAc gradients) and recrystallization (e.g., ethanol or chloroform) improves purity (>98% by HPLC) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral data interpreted?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include methoxy protons (δ 3.7–3.9 ppm) and piperidine carbons (δ 40–60 ppm). Aromatic protons from dimethoxyphenyl groups appear as doublets (δ 6.5–7.2 ppm) .

- IR : Stretching vibrations for carbonyl (C=O, ~1650 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) confirm functional groups .

- Elemental Analysis : Matches calculated values (e.g., %C, %H within ±0.3%) to verify purity .

Q. What in vitro assays are used to screen its biological activity, and what initial results are observed?

- Methodological Answer : Common assays include:

- Enzyme Inhibition : Carbonic anhydrase isoforms (e.g., hCA II/IX) tested via stopped-flow CO₂ hydration . IC₅₀ values for analogs range from 10–100 nM.

- Receptor Binding : Radioligand displacement assays (e.g., D3 receptor) show Ki values <100 nM for structurally related piperidine carboxamides .

Advanced Research Questions

Q. How can contradictory results in receptor binding affinity between analogs be resolved?

- Methodological Answer : Contradictions arise from stereochemistry and substituent positioning. For example:

- Enantioselectivity : (R)- vs. (S)-enantiomers of D3 antagonists show 10-fold differences in Ki values . Chiral HPLC or asymmetric synthesis resolves this .

- Substituent Effects : 2-Methoxy vs. 2,3-dichloro substituents on phenylpiperazines alter binding modes. Docking studies (AutoDock Vina) and MD simulations clarify interactions .

Q. What strategies improve aqueous solubility for in vivo studies without compromising activity?

- Methodological Answer :

- Prodrug Design : Introduce phosphate esters at methoxy groups, cleaved in vivo by phosphatases .

- Co-solvents : Use cyclodextrin complexes (e.g., HP-β-CD) or PEG-based formulations to enhance solubility (>5 mg/mL) .

- Structural Modifications : Replace methoxy with hydrophilic groups (e.g., hydroxyl or morpholine), retaining IC₅₀ <50 nM in analogs .

Q. How can computational methods guide the optimization of pharmacokinetic properties?

- Methodological Answer :

- ADMET Prediction : Tools like SwissADME predict logP (~3.5) and BBB permeability. Structural analogs with logP <3 show improved hepatic stability .

- QSAR Models : Correlate substituent electronegativity (Hammett σ) with metabolic half-life (e.g., electron-withdrawing groups increase t₁/₂ by 20%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.